molecular formula C21H21NO6 B613424 Fmoc-Glu(OMe)-OH CAS No. 145038-50-2

Fmoc-Glu(OMe)-OH

Cat. No. B613424
M. Wt: 383.4
InChI Key: RULINAWEYRMHHQ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Peptide Synthesis

  • Field : Biochemistry
  • Application : “Fmoc-Glu(OMe)-OH” is used in the synthesis of peptides, specifically in the Fmoc/tBu solid-phase synthesis method . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
  • Results : The adoption of green solvents in many cases does not impair the synthetic process and their adoption in current synthetic schemes will result in a smaller impact on the environment and on human health .

Preparation of Azidopeptides

  • Field : Organic Chemistry
  • Application : “Fmoc-Glu(OMe)-OH” is used in the preparation of azidopeptides . Azidopeptides have found a plethora of applications in peptide and protein chemistry .
  • Method : The preparation of azidopeptides involves the synthesis of Fmoc azido amino acids . Several reaction pathways have been investigated, and detailed synthetic protocols have been developed .
  • Results : Multigram quantities of these Fmoc azido amino acids can be prepared within a week or two and at user-friendly costs . The azido amino acids have been successfully incorporated into several model tripeptides .

Inhibition of Bacterial Growth

  • Field : Microbiology
  • Application : “Fmoc-Glu(OMe)-OH” has been shown to have synergistic effects with nitrate and antimicrobial agents, such as chloramphenicol, in the inhibition of bacterial growth .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not provided in the source .

Future Directions

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULINAWEYRMHHQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166507
Record name 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu(OMe)-OH

CAS RN

145038-50-2
Record name 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145038-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
E Minta, C Boutonnet, N Boutard, J Martinez… - Tetrahedron letters, 2005 - Elsevier
Alkali metal trimethylsilanolates, TMSO − , M + , has been used for efficient conversion of methyl esters into their corresponding anhydrous acid salts under mild non-aqueous conditions…
Number of citations: 15 www.sciencedirect.com
GA Zheltukhina, TN Lobanova, VE Nebolsin… - Russian Journal of …, 2006 - Springer
A series of octa-hexapeptide fragments of HLDF and their conjugates with hemin were obtained by solid phase peptide synthesis. A relationship between the structure and the nuclease …
Number of citations: 6 link.springer.com
RP Evstigneeva, GA Zheltukhina, TV Zarubina… - Doklady Chemistry, 2003 - Springer
EVSTIGNEEVA et al. we also encountered difficulties related to the abstraction of a model peptide from a polymer with a trityl anchor group with different types of modification [10]. Thus, …
Number of citations: 4 link.springer.com
Z Li - 2020 - search.proquest.com
Mersacidin is a 20-amino acid residue tetracyclic peptide that possesses potent activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) …
Number of citations: 0 search.proquest.com
M Tkadlecová, B Lemrová, M Soural - The Journal of Organic …, 2023 - ACS Publications
Immobilized l-glutamic acid β-methyl ester was sulfonylated with 4-nitrobenzenesulfonyl chloride and alkylated with various α-haloketones. The resulting sulfonamides were reacted …
Number of citations: 1 pubs.acs.org
AK Carrillo, MS VanNieuwenhze - Organic letters, 2012 - ACS Publications
A chemical synthesis of the D-ring of mersacidin is reported. The synthetic route relied upon development of a method for late-stage introduction of an unusual S-[(Z)-2-aminovinyl]-(3S)-…
Number of citations: 29 pubs.acs.org
JD McAnany - 2019 - search.proquest.com
The ever-growing number of RNA species that are recognized as having a role in human disease is driving a demand for novel molecular probes and therapeutics. Producing sequence…
Number of citations: 3 search.proquest.com
YTH Lam, MG Ricardo, R Rennert, A Frolov… - International Journal of …, 2021 - mdpi.com
Fungal species of genus Sepedonium are rich sources of diverse secondary metabolites (eg, alkaloids, peptaibols), which exhibit variable biological activities. Herein, two new …
Number of citations: 5 www.mdpi.com
F Ballaschk, SF Kirsch - Green Chemistry, 2019 - pubs.rsc.org
It is shown how secondary alcohols are oxidized to provide the corresponding ketones by use of Oxone® and solid-supported hypervalent iodine catalysts. Under experimentally simple …
Number of citations: 19 pubs.rsc.org
РП Евстигнеева, ГА Желтухина, ТВ Зарубина… - Доклады Академии …, 2003 - elibrary.ru
Остаток гемина присоединяли к пептидилпоа лимеру методом Nа оксисукцинимидных эфиров в описанных ранее условиях [7]. Для отщепления конечного геминпептида II от …
Number of citations: 2 elibrary.ru

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